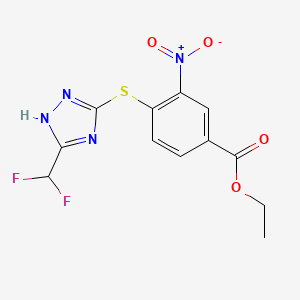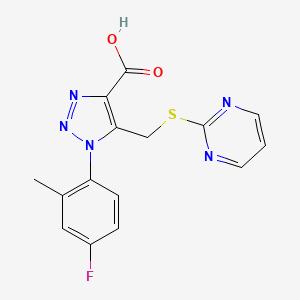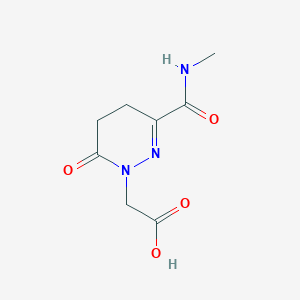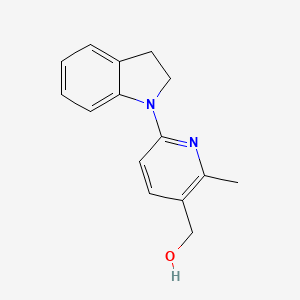
3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlor-5-(2-Methoxyphenyl)-1,2,4-triazin: ist eine organische Verbindung, die zur Triazin-Familie gehört. Triazine sind heterocyclische Verbindungen, die drei Stickstoffatome in einem sechsgliedrigen Ring enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein eines Chloratoms an der dritten Position und einer 2-Methoxyphenylgruppe an der fünften Position des Triazinrings aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Chlor-5-(2-Methoxyphenyl)-1,2,4-triazin beinhaltet typischerweise die Reaktion geeigneter Ausgangsstoffe unter kontrollierten Bedingungen. Eine übliche Methode ist die Suzuki-Miyaura-Kupplungsreaktion , bei der eine Boronsäure-Derivate mit einer halogenierten Triazinverbindung in Gegenwart eines Palladiumkatalysators gekuppelt werden . Die Reaktionsbedingungen umfassen oft die Verwendung einer Base, wie Kaliumcarbonat, und eines Lösungsmittels wie Toluol oder Ethanol.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege auf größerem Maßstab verwenden. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei häufig mehrere Reinigungsschritte, wie Umkristallisation oder Chromatographie, erforderlich sind, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen erfüllt.
Chemische Reaktionsanalyse
Reaktionstypen: 3-Chlor-5-(2-Methoxyphenyl)-1,2,4-triazin kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Chloratom kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann je nach den verwendeten Reagenzien und Bedingungen oxidiert oder reduziert werden.
Kupplungsreaktionen: Sie kann an Kupplungsreaktionen, wie der Suzuki-Miyaura-Kupplung, teilnehmen, um komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Reagenzien wie Natriumazid oder Thioharnstoff können in Gegenwart einer Base verwendet werden.
Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die gebildet werden, hängen vom Typ der Reaktion ab. So können Substitutionsreaktionen verschiedene substituierte Triazine ergeben, während Kupplungsreaktionen Biarylverbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
3-Chlor-5-(2-Methoxyphenyl)-1,2,4-triazin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann bei der Entwicklung bioaktiver Moleküle wie Enzyminhibitoren oder Rezeptorliganden verwendet werden.
Industrie: Die Verbindung kann bei der Produktion von Agrochemikalien, Farbstoffen und anderen Industriechemikalien verwendet werden
Wirkmechanismus
Der Wirkmechanismus von 3-Chlor-5-(2-Methoxyphenyl)-1,2,4-triazin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die genauen beteiligten Pfade können variieren, umfassen aber typischerweise die Bindung an die aktive Stelle des Zielproteins, was zur Hemmung oder Aktivierung seiner Funktion führt.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted triazines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 3-Chlor-5-(2-Methoxyphenyl)phenol
- 2-Chlor-5-methoxyphenylboronsäure
Vergleich: 3-Chlor-5-(2-Methoxyphenyl)-1,2,4-triazin ist aufgrund seiner Triazinringstruktur einzigartig, die im Vergleich zu ähnlichen Verbindungen wie 3-Chlor-5-(2-Methoxyphenyl)phenol und 2-Chlor-5-methoxyphenylboronsäure unterschiedliche chemische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C10H8ClN3O |
|---|---|
Molekulargewicht |
221.64 g/mol |
IUPAC-Name |
3-chloro-5-(2-methoxyphenyl)-1,2,4-triazine |
InChI |
InChI=1S/C10H8ClN3O/c1-15-9-5-3-2-4-7(9)8-6-12-14-10(11)13-8/h2-6H,1H3 |
InChI-Schlüssel |
KMXIOQXICPLLFQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CN=NC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B11788717.png)




![4-(Difluoromethoxy)-2-fluorobenzo[d]oxazole](/img/structure/B11788748.png)


![1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one](/img/structure/B11788765.png)


